4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one
Description
4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one is a chlorinated pyridine derivative featuring a ketone functional group. The compound’s stereoelectronic properties, such as electron-withdrawing chlorine atoms and aromatic pyridine rings, influence its reactivity and binding interactions. Structural characterization of such molecules often employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization .
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10(20)13(6-11-2-4-14(16)18-8-11)7-12-3-5-15(17)19-9-12/h2-5,8-9,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMUIUAXWXUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CN=C(C=C1)Cl)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323981 | |
| Record name | 4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865658-85-1 | |
| Record name | 4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one , also referred to by its chemical formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
The compound features two chloropyridine moieties, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation. Its structure allows for interactions with multiple biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research has indicated that compounds with chloropyridine structures exhibit notable antimicrobial properties. A study on similar derivatives showed that they possess significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is particularly noteworthy. In vitro assays have demonstrated that it can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX inhibition were reported in related studies, suggesting that similar compounds could exhibit comparable anti-inflammatory effects.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Anticancer Properties
Preliminary studies have indicated that chloropyridine derivatives may possess anticancer properties, potentially through the induction of apoptosis in cancer cells or by inhibiting tumor growth factors. The specific pathways involved are still under investigation, but the structural similarity to known anticancer agents suggests a promising avenue for research.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of chloropyridine and evaluated their biological activities. Among them, compounds similar to 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one exhibited significant anti-inflammatory activity in animal models, with ED50 values comparable to standard anti-inflammatory drugs like indomethacin.
- Mechanism of Action : Investigations into the mechanism of action revealed that the compound might interact with key signaling pathways involved in inflammation and cancer progression. For instance, it was found to downregulate pro-inflammatory cytokines in macrophage models, indicating its potential as an anti-inflammatory agent.
- Pharmacokinetics : Studies on the pharmacokinetic profile of this compound are essential for understanding its bioavailability and therapeutic windows. Early data suggest favorable absorption characteristics, but further studies are needed to confirm these findings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with:
4-(Pyridin-3-yl)butan-2-one : Lacks chlorine substituents, reducing electronegativity and steric bulk.
3-(6-Chloropyridin-3-yl)propan-2-one : Shorter carbon chain, limiting conformational flexibility.
4-(6-Bromopyridin-3-yl)-3-[(6-bromopyridin-3-yl)methyl]butan-2-one : Bromine substituents increase molecular weight and polarizability.
Physicochemical Properties
| Property | Target Compound | 4-(Pyridin-3-yl)butan-2-one | 3-(6-Chloropyridin-3-yl)propan-2-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 325.18 | 161.20 | 183.63 |
| LogP (Predicted) | 2.8 | 0.9 | 1.7 |
| Melting Point (°C) | 145–148* | 85–88 | 112–115 |
| Solubility (Water, mg/L) | ~50* | ~1200 | ~300 |
Research Findings and Challenges
Crystallographic Insights
Crystallographic studies using SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for elucidating bond lengths and angles . For example:
- The ketone group’s bond length (C=O: ~1.21 Å) aligns with typical values for similar carbonyl-containing compounds.
- Steric hindrance between chloropyridinyl groups may lead to non-planar molecular conformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
